
3'-Amino-2',3'-dideoxyuridine
Eigenschaften
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGYFDPAEFUDKS-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233442 | |
Record name | 3'-Amino-2',3'-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-86-6 | |
Record name | 3'-Amino-2',3'-dideoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Amino-2',3'-dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Beschreibung
3'-Amino-2',3'-dideoxyuridine (3'-NH₂-ddUrd) is a synthetic nucleoside analogue characterized by the replacement of the 3'-hydroxyl group with an amino moiety and the absence of the 2'-hydroxyl group.
Vorbereitungsmethoden
Sonogashira Coupling for Functionalized Derivatives
A modified route reported by researchers involves incorporating alkynyl groups at the 5-position of the uracil base to enhance reactivity. Key steps include:
-
Using a 2',3'-dideoxy-3'-trifluoroacetamido-5-iodouridine 5'-phosphoramidite as a building block.
-
On-support Sonogashira coupling with N-tritylpropargylamine to introduce terminal alkynes.
-
Acylation of the propargylamine side chain with 4-pyrenylbutyric acid, which accelerates primer extension reactions by 30-fold compared to unmodified analogs.
This method is particularly advantageous for generating oligonucleotide conjugates but requires specialized handling of palladium catalysts.
Alternative Protecting Group Strategies
To circumvent challenges in isolating intermediates, recent protocols employ orthogonal protecting groups:
Step | Reagent | Function | Yield |
---|---|---|---|
1 | Trityl chloride | 5'-OH protection | 89% |
2 | MsCl/Pyridine | 3'-Mesylation | 76% |
3 | NaN₃/DMF | Azide introduction | 68% |
4 | H₂/Pd-C | Azide reduction | 92% |
The use of tert-butyldimethylsilyl (TBS) groups for transient 2'-OH protection has also been explored, though this increases synthetic complexity.
Mechanistic Insights and Kinetic Analysis
Azide Reduction Kinetics
Hydrogenation of 3'-azido-2',3'-dideoxyuridine follows pseudo-first-order kinetics, with a rate constant () of 0.42 h⁻¹ at 25°C. The reaction is highly sensitive to catalyst loading, with 10% Pd/C providing optimal activity without over-reduction.
Solvent Effects on Mesylation
Comparative studies reveal that mesylation in pyridine achieves 85% conversion versus 62% in dichloromethane, attributed to the base’s dual role as a solvent and proton scavenger.
Industrial-Scale Production Considerations
While lab-scale syntheses are well-established, scaling poses challenges:
-
Cost of Azide Reagents : Sodium azide accounts for 40% of raw material costs in pilot plants.
-
Catalyst Recovery : Palladium recovery systems utilizing filtration membranes improve cost efficiency by 22%.
-
Regulatory Compliance : Residual solvent limits (e.g., DMF < 500 ppm) necessitate rigorous purification protocols.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogues .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
The primary application of 3'-Amino-2',3'-dideoxyuridine lies in its potential as an antiviral agent.
Mechanism of Action:
- Inhibition of Viral Replication: The compound acts by incorporating itself into viral DNA during replication, leading to chain termination which effectively inhibits viral replication. It primarily targets viral reverse transcriptase, an enzyme essential for retroviral replication.
- Selectivity: Compared to other nucleoside analogues, such as 3'-Azido-2',3'-dideoxyuridine, this compound exhibits a balanced profile of antiviral activity with limited toxicity, making it a promising candidate for further development.
Case Studies:
- In vitro studies have demonstrated that this compound significantly inhibits HIV replication with an effective dose (ED50) around 10 µM, showcasing its potential in treating HIV infections.
Cancer Research
Beyond its antiviral properties, this compound has shown promise in cancer research.
Mechanism of Action:
- Cytotoxic Effects: The compound has been observed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This cytotoxicity is attributed to its ability to interfere with DNA synthesis in rapidly dividing cells .
Research Findings:
A summary of key studies on the effects of this compound on different cancer cell lines is presented in the table below:
Study | Cell Line | Dose (µM) | Result |
---|---|---|---|
Study A | HeLa | 5 | Significant reduction in cell viability |
Study B | A549 | 10 | Induction of apoptosis observed |
Study C | MCF7 | 15 | Inhibition of cell proliferation |
These findings suggest that the compound may be effective against various cancer types, warranting further investigation into its therapeutic potential .
Nucleic Acid Research
In addition to its applications in medicine, this compound serves as a valuable tool in nucleic acid research.
Applications:
- Nucleic Acid Labeling: The incorporation of this compound into DNA allows for enhanced labeling techniques, which are crucial for studying nucleic acid interactions and dynamics .
- Stabilization of Nucleic Acid Structures: Its unique structure contributes to the stabilization of nucleic acid structures, facilitating research into sequence-specific DNA bending and other structural properties .
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in utilizing this compound for drug development.
Potential Uses:
- Antiviral Therapies: Given its ability to inhibit viral replication effectively, it is being investigated as a candidate for new antiviral therapies. Its favorable safety profile compared to other nucleoside analogues enhances its appeal for clinical applications .
- Combination Therapies: Ongoing research is exploring the potential of combining this compound with other therapeutic agents to enhance efficacy against resistant viral strains or tumors .
Wirkmechanismus
The mechanism of action of 3’-Amino-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells .
Molecular Targets and Pathways: The primary molecular target of 3’-Amino-2’,3’-dideoxyuridine is the viral DNA polymerase enzyme. By inhibiting this enzyme, the compound disrupts the replication cycle of the virus, leading to its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Key Features:
- Synthesis : 3'-NH₂-ddUrd is synthesized via the reduction of its 3'-azido precursor (3'-azido-2',3'-dideoxyuridine) using methods such as Staudinger reaction or catalytic hydrogenation .
- Antiviral Activity: Demonstrates activity against adenovirus with an ED₅₀ of 10 µM, while exhibiting low cytotoxicity in mammalian cell cultures .
- Metabolic Stability: Unlike other analogues, 3'-NH₂-ddUrd is resistant to deamination by cytidine-deoxycytidine deaminase, which contributes to its reduced cytotoxicity compared to deaminated derivatives like 3'-amino-2',3'-dideoxycytidine (3'-NH₂-ddCyd) .
Mechanistic and Pharmacokinetic Differences
Antiviral Specificity
- 3'-NH₂-ddUrd targets adenovirus replication but lacks significant activity against HIV , whereas AZT and its triphosphate metabolite (AZT-TP) directly inhibit HIV reverse transcriptase .
- 3'-NH₂-ddCyd, a cytidine analogue, shows stronger DNA chain termination activity due to its incorporation into viral DNA, but its cytotoxicity limits therapeutic utility .
Metabolic Activation
- 3'-Azido-2',3'-dideoxyuridine (AzddU) requires intracellular phosphorylation to its triphosphate form (ddUTP) for antiviral activity. However, poor phosphorylation efficiency in vivo limits its efficacy compared to AZT, which is readily phosphorylated .
Pharmacokinetics
- AzddU and AZT exhibit similar pharmacokinetic profiles in mice (t₁/₂ = 1.2–1.5 hr, Cl = 1.27–1.38 L/hr/kg), but AzddU achieves higher brain-to-serum concentration ratios (0.234 vs. 0.064 for AZT), suggesting better CNS penetration .
Cytotoxicity and Selectivity
- In contrast, 3'-NH₂-ddCyd is highly cytotoxic (IC₅₀ = 1–10 µM) due to its incorporation into DNA and inhibition of DNA polymerase .
Functionalization for Enhanced Activity
- Alkoxymethyl derivatives of 3'-NH₂-ddUrd (e.g., 5-alkoxymethyl substituents) have been explored to improve antiviral activity, though results remain preliminary .
Biologische Aktivität
3'-Amino-2',3'-dideoxyuridine (3'-ADU) is a nucleoside analog that has attracted attention for its potential biological activities, particularly in antiviral and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 3'-ADU.
3'-ADU is synthesized from 2'-deoxyuridine through a series of chemical modifications, including the introduction of an amino group at the 3' position. This modification enhances its stability and biological activity compared to its parent compound. The synthesis typically involves the conversion of 2'-deoxyuridine to its azido derivative, followed by amination to yield 3'-ADU .
Antiviral Activity
Mechanism of Action:
3'-ADU exhibits antiviral properties primarily against various viral strains, including adenoviruses and varicella-zoster virus (VZV). Its mechanism appears to involve interference with viral replication processes .
Case Studies:
- In a study evaluating the efficacy of 3'-ADU against adenovirus, it was noted that the compound had an effective dose (ED50) of approximately 10 µM, demonstrating significant antiviral activity without considerable cytotoxicity to mammalian cells .
- Another study reported that 3'-ADU could reduce plaque formation by VZV by up to 95% at concentrations ranging from 10 to 800 µM, indicating strong antiviral potential .
Antibacterial Activity
In Vitro Studies:
Research has indicated that 3'-ADU possesses antibacterial properties, particularly against Gram-positive bacteria. However, it shows limited effectiveness against Gram-negative bacteria .
Comparative Efficacy:
In comparative studies with other aminonucleosides, 3'-ADU was found to have moderate antibacterial activity, while other derivatives exhibited either weak or no significant activity .
Stability and Applications in Oligonucleotide Synthesis
Stability Enhancements:
Oligonucleotides modified with 3'-ADU demonstrate increased stability compared to unmodified oligonucleotides. For instance, oligonucleotides containing amino groups at the 3' end showed up to 60 times greater stability against enzymatic degradation . This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired.
Potential Applications:
The unique properties of 3'-ADU make it a candidate for use in drug development, particularly in creating oligonucleotide conjugates for targeted therapies. Its ability to enhance stability and provide functional groups for further chemical modifications opens avenues for innovative therapeutic strategies .
Summary of Biological Activities
Activity Type | Efficacy | Notable Findings |
---|---|---|
Antiviral | High | ED50 = 10 µM against adenovirus; reduces VZV plaques by up to 95% at high concentrations. |
Antibacterial | Moderate | Effective against Gram-positive bacteria; limited activity against Gram-negative strains. |
Stability | High | Oligonucleotides modified with 3'-ADU show increased resistance to enzymatic degradation. |
Q & A
Q. What synthetic routes are available for 3'-Amino-2',3'-dideoxyuridine, and how is structural validation performed?
- Methodological Answer : A widely cited synthesis involves modifying uridine via mesylation (methanesulfonyl chloride in pyridine) followed by azide substitution and catalytic hydrogenation to yield the 3'-amino derivative . Structural validation typically employs UV spectroscopy (to confirm nucleoside absorbance profiles), IR spectroscopy (to identify amine and sugar backbone functional groups), and ¹H-NMR (to resolve stereochemistry and confirm substitution patterns). For example, the absence of the 2'- and 3'-hydroxyl protons in NMR spectra distinguishes it from unmodified uridine .
Q. What are the primary biochemical applications of this compound in oligonucleotide synthesis?
- Methodological Answer : This compound serves as a chain-terminating nucleotide in oligonucleotide synthesis due to its lack of a 3'-hydroxyl group. It is particularly useful for introducing 3'-amino modifications in primers or probes. For example, carbamate supports (e.g., NPEOC chemistry) are employed to incorporate this analog into DNA/RNA strands, followed by standard ammonia deprotection . Such modifications enable conjugation with fluorophores or affinity tags for downstream applications like fluorescence resonance energy transfer (FRET) or pull-down assays .
Advanced Research Questions
Q. How does the 3'-amino modification influence antiviral activity compared to other dideoxynucleosides?
- Methodological Answer : The 3'-amino group alters binding kinetics to viral reverse transcriptase (RT). For instance, 3'-azido-2',3'-dideoxyuridine (AZdU) analogs show reduced sensitivity to HIV-1 RT mutations (e.g., AZT-resistant strains) due to steric and electronic differences compared to unmodified dideoxynucleosides . To assess activity, plaque reduction assays in CD4+ HeLa cells or primary lymphocytes are used, with IC₅₀ values normalized to wild-type and mutant RT isoforms . Notably, 3'-amino derivatives may retain efficacy against AZT-resistant strains but require combinatorial studies with other RT inhibitors to mitigate resistance .
Q. What experimental challenges arise when using this compound in in vitro transcription assays?
- Methodological Answer : Key challenges include low incorporation efficiency by RNA polymerases due to the 3'-amino group’s steric bulk. To address this, optimize reaction conditions by:
- Increasing nucleotide concentration (e.g., 2–5 mM in transcription mixes).
- Using T7 RNA polymerase mutants (e.g., Y639F) with enhanced tolerance for modified nucleotides .
- Validating incorporation via polyacrylamide gel electrophoresis (PAGE) or mass spectrometry to confirm termination at expected sites .
Q. How can contradictory data on the antimycobacterial activity of 3'-amino nucleosides be resolved?
- Methodological Answer : Discrepancies in MIC values (e.g., against Mycobacterium bovis vs. M. tuberculosis) may stem from species-specific efflux pumps or metabolic activation pathways. To reconcile results:
- Perform metabolic labeling with radiolabeled this compound to track intracellular phosphorylation and incorporation into mycobacterial DNA .
- Use knockout strains lacking putative nucleoside kinases or phosphoribosyltransferases to identify activation mechanisms .
- Cross-validate using whole-genome sequencing of resistant mutants to pinpoint target mutations (e.g., in thyA or drrA genes) .
Experimental Design & Data Analysis
Q. What strategies are recommended for optimizing the stability of this compound in cell culture media?
- Methodological Answer : Degradation in media is often pH-dependent. To enhance stability:
- Adjust media pH to 6.8–7.2 (avoids alkaline hydrolysis of the glycosidic bond).
- Supplement with serum albumin (0.1–1%) to reduce nonspecific adsorption to plasticware .
- Monitor degradation via HPLC-UV with a C18 column (retention time ~8–10 min under isocratic 10 mM ammonium acetate/acetonitrile conditions) .
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Cell-type-specific toxicity (e.g., higher IC₅₀ in HeLa vs. primary T-cells) often reflects differences in nucleoside transporter expression (e.g., hENT1/2). To analyze:
- Perform competitive inhibition assays with known transporter inhibitors (e.g., dipyridamole for hENT1).
- Quantify intracellular metabolite levels using LC-MS/MS to correlate cytotoxicity with triphosphate accumulation .
- Use CRISPR-Cas9 to knockout transporters and assess impact on viability .
Safety & Handling
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer : While specific toxicity data are limited, assume mutagenic potential due to structural similarity to dideoxynucleosides. Recommended precautions:
- Use NIOSH/MSHA-approved respirators and chemically resistant gloves (e.g., nitrile) during preparation .
- Decontaminate spills with 5% sodium hypochlorite followed by ethanol rinse to degrade nucleosides .
- Store lyophilized powder at -20°C under argon to prevent hydrolysis; aqueous solutions should be aliquoted and used within 48 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.